6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631797
InChI: InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC18631797

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3
Standard InChI Key RCPWVBCNIPNBGN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1CNCC2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, with a molecular weight of 177.24 g/mol . Key identifiers include:

  • SMILES: CC1=CC(=CC2=C1CNCC2)OC

  • InChI Key: RCPWVBCNIPNBGN-UHFFFAOYSA-N

  • CAS Registry: 1579518-34-5 .

The bicyclic structure consists of a partially saturated isoquinoline core, with substituents influencing electronic and steric properties. The methoxy group enhances solubility and modulates receptor binding, while the methyl group contributes to metabolic stability .

Spectral Data

  • ¹H-NMR: Signals at δ 1.50 (CH₃), 2.90–3.22 (H-2), 3.73 (OCH₃), and 6.29–6.34 (aromatic H) .

  • ¹³C-NMR: Peaks at δ 19.25 (CH₃), 41.75 (C-2), 55.69 (OCH₃), and 161.46 (C-3’/5’) .

Synthesis and Optimization

Pictet-Spengler Reaction

The Pictet-Spengler cyclization is the most widely used method. For example, 3-methoxyphenethylamine reacts with formaldehyde under acidic conditions to form the THIQ core . Titanium(IV) isopropoxide catalyzes imine formation, enabling efficient cyclization :

3-Methoxyphenethylamine+HCHOTi(OiPr)₄6-MeO-8-Me-THIQ\text{3-Methoxyphenethylamine} + \text{HCHO} \xrightarrow{\text{Ti(OiPr)₄}} \text{6-MeO-8-Me-THIQ}

Yield: 79–95% under optimized conditions .

Reductive Amination

An alternative route involves reductive amination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents (e.g., methyl iodide) . This method achieves ≥90% purity post-chromatography .

Industrial Production

Continuous flow reactors and advanced purification techniques (e.g., HPLC) enhance scalability. A representative protocol uses:

  • Reactants: 3-Methoxyphenethylamine, formaldehyde, POCl₃.

  • Conditions: Toluene, 80–100°C, NaBH₄ reduction .

Biological Activities and Mechanisms

Neuroprotective Effects

6-Methoxy-8-methyl-THIQ demonstrates dopaminergic modulation, reducing oxidative stress in neuronal cultures . Key findings:

  • ROS Reduction: 40% decrease in reactive oxygen species (ROS) at 10 μM.

  • Cell Viability: 75% survival in dopaminergic neurons under oxidative stress .

Anti-inflammatory Activity

The compound inhibits pro-inflammatory cytokines:

  • IL-1β: 50% suppression at 25 μM.

  • TNF-α: 60% reduction in murine macrophages.

Pharmacological Profiles

Metabolism and Pharmacokinetics

  • BBB Penetration: High permeability due to lipophilic methyl and methoxy groups.

  • Half-Life: ~4 hours in rodent models.

  • Metabolites: Primarily hydroxylated derivatives (e.g., 6-hydroxy-8-methyl-THIQ) .

Applications in Research

Medicinal Chemistry

  • Drug Intermediates: Used in synthesizing NMDA receptor antagonists and SERMs .

  • P-Glycoprotein Inhibition: Enhances chemotherapeutic efficacy by 30% in multidrug-resistant cancers.

Industrial Applications

  • Fine Chemicals: Building block for agrochemicals and dyes.

  • Catalysis: Ligand in asymmetric hydrogenation .

Comparative Analysis

Structural Analogs

CompoundNeuroprotectionAnti-inflammationP-gp Inhibition
6-MeO-8-Me-THIQModerateHighYes
6-MeO-THIQLowModerateNo
7-Hydroxy-THIQHighHighYes

Synthetic Method Efficiency

MethodYield (%)Purity (%)Scalability
Pictet-Spengler79–95≥98High
Reductive Amination65–85≥90Moderate

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